molecular formula C10H16O2 B14620798 2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde CAS No. 60638-02-0

2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde

Cat. No.: B14620798
CAS No.: 60638-02-0
M. Wt: 168.23 g/mol
InChI Key: YEBJHLDQFWXVQX-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O2 It is a cyclohexene derivative with an ethoxy group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde can be achieved through several methods. One common approach is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This method involves the reaction of a suitable cyclohexene derivative with an ethoxide ion under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-6-methylcyclohex-3-ene-1-carboxylic acid.

    Reduction: 2-Ethoxy-6-methylcyclohex-3-ene-1-methanol.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and methyl groups may influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other cyclohexene derivatives that may lack this functional group.

Properties

CAS No.

60638-02-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethoxy-6-methylcyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-3-12-10-6-4-5-8(2)9(10)7-11/h4,6-10H,3,5H2,1-2H3

InChI Key

YEBJHLDQFWXVQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CCC(C1C=O)C

Origin of Product

United States

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